molecular formula C23H25N5O2S B11279476 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B11279476
M. Wt: 435.5 g/mol
InChI Key: PTIVQMNNLUENGN-UHFFFAOYSA-N
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Description

3-{4-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety, a thiazole ring, and a phenylurea group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzylpiperazine Intermediate: Benzylpiperazine is synthesized through the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.

    Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with α-haloketone under acidic conditions.

    Coupling Reaction: The benzylpiperazine intermediate is then coupled with the thiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{4-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA is unique due to the combination of the thiazole ring and phenylurea group, which contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C23H25N5O2S

Molecular Weight

435.5 g/mol

IUPAC Name

1-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea

InChI

InChI=1S/C23H25N5O2S/c29-21(28-13-11-27(12-14-28)16-18-7-3-1-4-8-18)15-20-17-31-23(25-20)26-22(30)24-19-9-5-2-6-10-19/h1-10,17H,11-16H2,(H2,24,25,26,30)

InChI Key

PTIVQMNNLUENGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

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